molecular formula C16H11ClF3N3O2 B2839725 Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 685106-97-2

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2839725
CAS No.: 685106-97-2
M. Wt: 369.73
InChI Key: PYBXVRVARBOOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 328019-76-7) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-chlorophenyl group at position 3, a trifluoromethyl (CF₃) group at position 5, and an ethyl carboxylate ester at position 4. Its molecular formula is C₁₆H₁₂ClF₃N₃O₂, with a molecular weight of 394.74 g/mol (calculated). The trifluoromethyl and chlorophenyl substituents enhance lipophilicity and electronic stability, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O2/c1-2-25-15(24)12-8-23-14(22-13(12)16(18,19)20)11(7-21-23)9-3-5-10(17)6-4-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBXVRVARBOOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C16H11ClF3N3O2
  • Molecular Weight : 369.73 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB1308363.

The compound exhibits multiple mechanisms of action, primarily attributed to its structural features that allow interaction with various biological targets. Key activities include:

  • Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens, including bacteria and fungi. Its mechanism likely involves interference with bacterial quorum sensing and biofilm formation, as noted in studies examining pyrazole derivatives .
  • Inhibition of Kinases : Pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit various kinases involved in cancer progression. For instance, certain compounds within this class have demonstrated inhibitory activity against the KDR kinase and other targets relevant to oncogenesis .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes. In vitro assays have indicated significant suppression of COX-2 activity, which is often associated with pain and inflammation .

Antimicrobial Activity

A study highlighted the compound's effectiveness against various bacterial strains. The following table summarizes its antimicrobial efficacy:

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
A. flavus64 µg/mL

These results indicate a promising profile for treating infections caused by resistant strains.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX enzyme inhibition assays:

CompoundIC50 (µM)
Ethyl 3-(4-chlorophenyl)-...0.04 ± 0.01
Celecoxib (control)0.04 ± 0.01

Both compounds exhibited comparable potency, suggesting that this compound could serve as an alternative to existing anti-inflammatory drugs .

Case Studies and Research Findings

Recent studies have focused on the broader implications of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery:

  • Antiviral Activity : Research indicates potential antiviral properties against Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations reported at EC50 values of approximately 2.4 µM and 1.4 µM respectively .
  • Cancer Therapeutics : The compound's ability to inhibit specific kinases has been linked to reduced proliferation in cancer cell lines such as MCF-7 and HepG2, showcasing its potential as an anticancer agent .
  • Quorum Sensing Inhibition : The compound's role in disrupting bacterial communication systems has been studied extensively, highlighting its potential utility in treating biofilm-related infections, particularly those caused by Vibrio cholerae .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate, as effective anticancer agents. These compounds have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and survival.

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), demonstrating IC50 values ranging from 0.3 to 24 µM in various assays. In particular, it has been noted for inducing apoptosis in MCF-7 breast cancer cells and inhibiting cell migration and cycle progression .

Anti-Virulence Properties

This compound has also been investigated for its anti-virulence properties against pathogenic bacteria such as Vibrio cholerae. The compound inhibits the σE stress response pathway essential for the organism's virulence, showcasing its potential as a therapeutic agent against bacterial infections .

Anticancer Studies

A study published in Molecules explored a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The findings indicated significant cytotoxic effects on cancer cell lines with a focus on mechanisms involving apoptosis and cell cycle arrest. Molecular docking studies further elucidated binding affinities with target proteins related to cancer progression .

Anti-Virulence Research

In preclinical studies aimed at combating Vibrio cholerae, the compound was identified as a promising candidate for inhibiting bacterial virulence factors. This research underscores the potential for developing new antibiotics based on pyrazolo[1,5-a]pyrimidine scaffolds to address antibiotic resistance issues in pathogenic bacteria .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Structural Features

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features
Target Compound: Ethyl 3-(4-Cl-Ph)-5-CF₃-pyrazolo[1,5-a]pyrimidine-6-carboxylate 3: 4-Cl-Ph; 5: CF₃; 6: COOEt C₁₆H₁₂ClF₃N₃O₂ 394.74 ~3.5* High lipophilicity; aromatic core with strong electron-withdrawing groups .
Ethyl 5-(3-MeO-Ph)-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: 3-MeO-Ph; 7: CF₃; 3: COOEt C₁₇H₁₄F₃N₃O₃ 365.31 3.1 Methoxy group increases polarity; CF₃ at position 7 alters electronic effects.
Ethyl 7-(4-Br-Ph)-5-CF₃-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 7: 4-Br-Ph; 5: CF₃; 6: COOEt (dihydro) C₁₅H₁₂BrF₃N₅O₂ 430.19 N/A Reduced aromaticity (4,7-dihydro) may lower metabolic stability.
Ethyl 2-Me-7-CF₃-pyrazolo[1,5-a]pyrimidine-6-carboxylate 2: Me; 7: CF₃; 6: COOEt C₁₁H₁₀F₃N₃O₂ 297.22 N/A Smaller substituents reduce steric hindrance; potential for improved solubility.
Ethyl 5-Cyclopropyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-3-carboxylate 5: Cyclopropyl; 7: CF₃; 3: COOEt C₁₃H₁₆F₃N₃O₂ 327.29 N/A Cyclopropyl group enhances conformational rigidity; impacts target binding.

*Estimated based on structural similarity to .

Physicochemical and Stability Trends

  • Lipophilicity : The target compound’s XLogP3 (~3.5) is higher than analogues with polar groups (e.g., methoxy: XLogP3 = 3.1 ), favoring membrane permeability.
  • Metabolic Stability : Trifluoromethyl groups generally resist oxidative metabolism, while ester groups (e.g., COOEt) may undergo hydrolysis in vivo .
  • Thermal Stability : Melting points for pyrazolo[1,5-a]pyrimidines range widely (e.g., >340°C for fully aromatic derivatives vs. 194–226°C for intermediates).

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multi-step heterocyclic condensation. A common approach involves:

  • Step 1 : Condensation of substituted pyrazole precursors with trifluoromethyl-containing pyrimidine intermediates under reflux in polar aprotic solvents (e.g., pyridine or DMF).
  • Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Step 3 : Esterification at the 6-position using ethyl chloroformate in the presence of a base (e.g., triethylamine). Purification is achieved via column chromatography or recrystallization from ethanol/water mixtures, yielding products with >95% purity .

Q. How is the structure of this compound confirmed experimentally?

Structural validation relies on:

  • 1H/13C NMR : To assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm for the 4-chlorophenyl group) and carbon signals (e.g., trifluoromethyl at δ 120–125 ppm in 13C NMR).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 413.05 for C17H12ClF3N3O2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

  • Design of Experiments (DoE) : Varying catalysts (e.g., Pd(PPh3)4 vs. PdCl2), temperatures (80–120°C), and solvent polarity (DMF vs. THF).
  • Kinetic Studies : Monitoring reaction progress via HPLC to identify rate-limiting steps (e.g., trifluoromethyl group incorporation).
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2–3 hours while maintaining >90% yield .

Q. How can researchers resolve contradictions in reported spectral data for structurally similar derivatives?

  • Comparative Analysis : Cross-reference NMR data for substituent-induced chemical shift variations (e.g., electron-withdrawing groups deshield adjacent protons).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirming the pyrazolo[1,5-a]pyrimidine core vs. isomeric forms) .

Q. What methodologies are used to assess the compound’s biological activity in vitro?

  • Enzyme Inhibition Assays : Measure IC50 values against targets like PI3Kγ using fluorescence-based kinase assays.
  • Cellular Uptake Studies : Radiolabel the compound with 18F or 3H to quantify intracellular accumulation.
  • Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies on key residues .

Q. How can synthetic scalability be addressed for preclinical studies?

  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify downstream purification.
  • Catalyst Recycling : Use immobilized palladium catalysts to reduce metal leaching and cost.
  • Process Analytical Technology (PAT) : Implement inline FTIR for real-time monitoring of reaction completion .

Methodological Considerations

Q. What strategies mitigate challenges in introducing trifluoromethyl groups during synthesis?

  • Fluorophilic Catalysts : Use CuI or AgF to enhance reactivity of trifluoromethylation reagents (e.g., Togni’s reagent).
  • Protecting Groups : Temporarily mask reactive sites (e.g., NH pyrazole) with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How can stability studies under varying pH and temperature conditions inform formulation?

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) buffers at 40°C for 48 hours.
  • HPLC-MS Analysis : Identify degradation products (e.g., ester hydrolysis to carboxylic acid).
  • Storage Recommendations : Stabilize in amber vials at 4°C under inert atmosphere to prevent photolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.